2-(2,6-Difluorophenyl)imidazole
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Overview
Description
2-(2,6-Difluorophenyl)imidazole is a heterocyclic compound characterized by the presence of an imidazole ring substituted with a 2,6-difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-difluoroaniline with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Difluorophenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various alkyl, aryl, or halogen groups onto the imidazole ring .
Scientific Research Applications
2-(2,6-Difluorophenyl)imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of enzymes or receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as antimicrobial activity .
Comparison with Similar Compounds
- 2-(3,5-Difluorophenyl)imidazole
- 2-(4-Fluorophenyl)imidazole
- 2-Phenylimidazole
Comparison: Compared to other similar compounds, 2-(2,6-Difluorophenyl)imidazole is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties, reactivity, and biological activity. For example, the 2,6-difluoro substitution pattern may enhance the compound’s stability and binding affinity to certain molecular targets .
Properties
Molecular Formula |
C9H6F2N2 |
---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6F2N2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-5H,(H,12,13) |
InChI Key |
MWFNVJJSPLYKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=CN2)F |
Origin of Product |
United States |
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